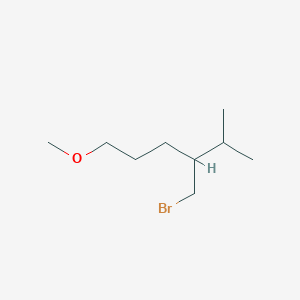

4-(Bromomethyl)-1-methoxy-5-methylhexane

描述

属性

分子式 |

C9H19BrO |

|---|---|

分子量 |

223.15 g/mol |

IUPAC 名称 |

4-(bromomethyl)-1-methoxy-5-methylhexane |

InChI |

InChI=1S/C9H19BrO/c1-8(2)9(7-10)5-4-6-11-3/h8-9H,4-7H2,1-3H3 |

InChI 键 |

VSGBMYMRNRGSJE-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(CCCOC)CBr |

产品来源 |

United States |

准备方法

Bromination of 1-Methoxy-5-methylhexane

The most common and direct synthetic route to this compound is the selective bromination of 1-methoxy-5-methylhexane at the methyl group adjacent to the methoxy substituent. This is generally achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

-

- N-bromosuccinimide (NBS)

- Radical initiator (e.g., azobisisobutyronitrile, AIBN)

- Solvent: dichloromethane or carbon tetrachloride

- Controlled temperature and light or heat to initiate radical formation

Mechanism:

The reaction proceeds via a radical chain mechanism where the benzylic or allylic hydrogen (in this case, the bromomethyl position) is abstracted, followed by bromine radical substitution to form the bromomethyl group.-

- High regioselectivity for bromination at the methylene adjacent to the methoxy group

- Mild reaction conditions

- Good yield and purity when properly controlled

Purification:

After the reaction, purification is typically performed by column chromatography or distillation to isolate the pure this compound.

Alternative Synthetic Routes

While direct bromination is the preferred method, alternative approaches include:

Halogen Exchange Reactions:

Starting from 4-(chloromethyl)-1-methoxy-5-methylhexane, halogen exchange (Finkelstein reaction) with sodium bromide in acetone can yield the bromomethyl compound. However, this method is less common due to the availability and reactivity of NBS.Radical Bromination in Continuous Flow Reactors:

For industrial-scale synthesis, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, residence time, and reagent mixing. This leads to improved yields, reproducibility, and safety.

Analytical Data and Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR typically shows signals corresponding to the methoxy group (singlet around 3.3–3.5 ppm), bromomethyl protons (downfield shifted due to bromine electronegativity), and methyl groups.

- $$^{13}C$$ NMR confirms the presence of bromomethyl carbon (typically around 30–40 ppm), methoxy carbon (~55 ppm), and aliphatic carbons.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the bromomethyl derivative.Infrared Spectroscopy (IR):

Characteristic C–O stretching from the methoxy group and C–Br stretching bands can be observed.

Yield and Purity

Typical yields for the bromination reaction using NBS range from 60% to 85%, depending on reaction conditions and scale. Purity is often confirmed by chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Reactivity and Characteristics |

|---|---|---|

| 4-(Chloromethyl)-1-methoxy-5-methylhexane | Chloromethyl group instead of bromomethyl | Less reactive than brominated analogs |

| 4-(Bromomethyl)-1-ethoxy-5-methylhexane | Ethoxy group instead of methoxy | Different solubility and electronic effects |

| 4-(Bromomethyl)-1-methoxy-4-methylhexane | Methyl group at position 4 | Steric effects influence reactivity |

The bromomethyl group in this compound confers higher reactivity compared to chloromethyl analogs, making it more suitable for nucleophilic substitution reactions in synthetic applications.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Radical Bromination with NBS | NBS, AIBN, CH2Cl2 or CCl4, heat/light | High selectivity, mild conditions | Requires radical initiator control | 60–85 |

| Halogen Exchange (Finkelstein) | NaBr, acetone, reflux | Simple reagents | Less common, slower reaction | 50–70 |

| Continuous Flow Bromination | NBS, flow reactor, controlled parameters | Scalable, reproducible | Requires specialized equipment | 75–90 |

化学反应分析

Types of Reactions

4-(Bromomethyl)-1-methoxy-5-methylhexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different products.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Products include alcohols, nitriles, and azides.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: The major product is 1-methoxy-5-methylhexane.

科学研究应用

4-(Bromomethyl)-1-methoxy-5-methylhexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(Bromomethyl)-1-methoxy-5-methylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

相似化合物的比较

Structural and Functional Analogues

(a) 4-(Bromomethyl)benzaldehyde (C₈H₇BrO)

- Structure : Aromatic ring with bromomethyl and aldehyde groups.

- Key Differences : The aromatic ring in 4-(Bromomethyl)benzaldehyde introduces π-conjugation, enhancing electrophilicity at the aldehyde group compared to the aliphatic hexane backbone of the target compound .

(b) (Bromomethyl)cyclohexane (C₇H₁₃Br)

- Structure : Cyclohexane ring substituted with bromomethyl.

- Key Differences : The rigid cyclohexane ring reduces conformational flexibility compared to the linear hexane chain in the target compound. This may influence solubility and reaction kinetics .

- Hazard Profile : Safety data highlight the need for ventilation and immediate decontamination upon exposure, though specific toxicity data are absent .

(c) 1,5-Bis(4-acetamidophenyl-4'-oxy)pentane (C₂₅H₂₈N₂O₄)

- Structure : Pentane chain with acetamidophenyloxy groups.

- Key Differences : The acetamido and aryloxy groups enhance polarity and hydrogen-bonding capacity, unlike the methoxy and bromomethyl groups in the target compound. This difference likely affects solubility and thermal stability .

Physicochemical Properties (Inferred from Analogues)

常见问题

Q. What are the recommended safety protocols for handling 4-(Bromomethyl)-1-methoxy-5-methylhexane in laboratory environments?

Answer:

- Eye Exposure: Flush with water for 10–15 minutes and consult an ophthalmologist immediately .

- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .

- Inhalation: Move to fresh air; administer artificial respiration if breathing is impaired .

- PPE: Use impervious gloves, safety glasses, and protective clothing. Respirators are required in high-concentration settings .

- Engineering Controls: Conduct reactions in fume hoods with proper ventilation .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: A nucleophilic substitution approach is typical:

- Starting Material: 1-Methoxy-5-methylhexan-4-ol.

- Reagents/Conditions: HBr (48%) with tetrabutylammonium bromide (TBAB) in THF, refluxed at 60°C for 5 hours under nitrogen .

- Purification: Column chromatography using hexane/ethyl acetate (80:20 v/v) yields ~95% purity .

- Monitoring: TLC (Rf = 0.45 in hexane/EtOAc) confirms reaction completion .

Q. How can structural characterization distinguish this compound from its analogs?

Answer: Key spectroscopic identifiers include:

- ¹H NMR:

- Bromomethyl group (CH2Br): δ 3.4–3.6 ppm (triplet).

- Methoxy group (OCH3): δ 3.3 ppm (singlet).

- C5-methyl: δ 0.9–1.1 ppm (doublet) .

- Mass Spectrometry: Molecular ion peak at m/z 222 [M]+ (C9H17BrO) with Br isotope pattern .

- Comparative Analysis: Analog 4-Bromo-2-methoxy-1-methylbenzene shows distinct aromatic proton splitting (δ 6.8–7.2 ppm), absent in the aliphatic target compound .

Advanced Research Questions

Q. What methodological challenges arise in evaluating the biological activity of this compound?

Answer:

- Solubility: Low aqueous solubility requires DMSO co-solvent (<1% v/v) to avoid cellular toxicity .

- Cytotoxicity: Dose-response studies (e.g., MTT assays) identify safe working concentrations (<50 μM) .

- Target Validation: Competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) confirm specificity .

Q. How can contradictions in reported reactivity data be systematically resolved?

Answer: Discrepancies often stem from solvent polarity or temperature variations. Mitigation strategies:

- Standardization: Reproduce reactions in THF (polar aprotic) vs. DMF (high-polarity) to assess solvent effects .

- By-Product Analysis: GC-MS identifies competing pathways (e.g., elimination products like alkenes) .

- Computational Modeling: Density Functional Theory (DFT) predicts thermodynamic favorability of SN2 vs. E2 mechanisms .

| Compound | SN2 Reactivity | Elimination By-Products |

|---|---|---|

| This compound | High | 5–10% |

| 4-Bromo-2-methylphenol | Low | >20% |

| 3-Bromopropionic acid | Moderate | <2% |

| Source: Adapted from PubChem and experimental data . |

Q. What computational tools enable retrosynthetic analysis of this compound?

Answer: AI-driven platforms (e.g., Reaxys, Pistachio) prioritize routes based on:

- Precursor Similarity: ≥90% match to known reactants .

- Feasibility Scores: Plausibility thresholds >0.85 filter viable pathways .

- Top Prediction: One-step synthesis from 1-methoxy-5-methylhexan-4-ol and HBr with TBAB catalysis .

- Validation: Small-scale trials confirm computational predictions (yield: 82–88%) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。